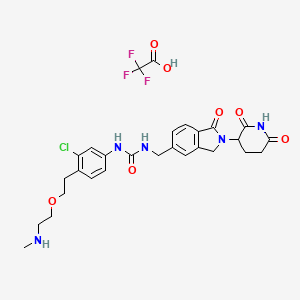
CC-885-CH2-Peg1-NH-CH3 (tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CC-885-CH2-Peg1-NH-CH3 (tfa) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions . The detailed synthetic routes and reaction conditions are proprietary and often require specialized equipment and expertise .
Industrial Production Methods
Industrial production of CC-885-CH2-Peg1-NH-CH3 (tfa) is typically carried out under stringent conditions to ensure high purity and yield . The process involves large-scale synthesis, purification, and quality control measures to meet the required standards for research applications .
Análisis De Reacciones Químicas
Types of Reactions
CC-885-CH2-Peg1-NH-CH3 (tfa) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products are typically intermediates or final compounds used in further research and development .
Aplicaciones Científicas De Investigación
CC-885-CH2-Peg1-NH-CH3 (tfa) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of novel compounds and materials.
Biology: Utilized in the study of cellular processes and molecular interactions.
Medicine: Applied in the development of targeted therapies for cancer and other diseases.
Industry: Employed in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of CC-885-CH2-Peg1-NH-CH3 (tfa) involves its role as a degrader compound. It targets specific proteins and facilitates their degradation through the ubiquitin-proteasome pathway . This process involves the binding of the compound to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
CC-885-CH2-Peg1-NH-CH3 (tfa) is unique in its structure and mechanism of action compared to other degrader compounds. Similar compounds include:
CC-885-CH2-Peg1-NH-CH3: A closely related compound with similar properties.
CC-885-CH2-Peg1-NH-CH3 (tfa): Another variant used in similar applications.
These compounds share similar chemical structures and functions but may differ in their specific applications and effectiveness .
Propiedades
Fórmula molecular |
C28H31ClF3N5O7 |
|---|---|
Peso molecular |
642.0 g/mol |
Nombre IUPAC |
1-[3-chloro-4-[2-[2-(methylamino)ethoxy]ethyl]phenyl]-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H30ClN5O5.C2HF3O2/c1-28-9-11-37-10-8-17-3-4-19(13-21(17)27)30-26(36)29-14-16-2-5-20-18(12-16)15-32(25(20)35)22-6-7-23(33)31-24(22)34;3-2(4,5)1(6)7/h2-5,12-13,22,28H,6-11,14-15H2,1H3,(H2,29,30,36)(H,31,33,34);(H,6,7) |
Clave InChI |
JRCPXAAEUKDZAN-UHFFFAOYSA-N |
SMILES canónico |
CNCCOCCC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















